Fmoc-Sec(pMeBzl)-OH

Solid-phase peptide synthesis Selenocysteine deprotection Diselenide formation

Fmoc-Sec(pMeBzl)-OH is the definitive selenocysteine building block for Fmoc-SPPS when your peptide design demands TFA-stable sidechain protection paired with controlled, post-cleavage selenol unmasking. Unlike pMeOBzl (Mob) or Trt analogs, the p-methylbenzyl group withstands standard TFA cleavage intact, isolating your peptide in its protected form. Subsequent DTNP treatment generates the free selenol and drives concurrent diselenide cyclization in a single step. With selenium's lower pKa (~5.2) delivering superior nucleophilicity over cysteine at physiological pH, this derivative is essential for GPX mimics, selenoprotein fragments, and redox-structure studies. Insist on ≥98% HPLC purity to minimize deselenide byproducts in your final construct.

Molecular Formula C26H25NO4Se
Molecular Weight 494.5 g/mol
Cat. No. B8230784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Sec(pMeBzl)-OH
Molecular FormulaC26H25NO4Se
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
InChIKeyONTNSAXNCVVXSV-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Sec(pMeBzl)-OH: Protected Selenocysteine Building Block for Fmoc-SPPS of Selenopeptides


Fmoc-Sec(pMeBzl)-OH (CAS 1365284-49-6), also known as Fmoc-Sec(Meb)-OH or Fmoc-Se-(4-methylbenzyl)-L-selenocysteine, is an Fmoc-protected selenocysteine derivative bearing a p-methylbenzyl (pMeBzl) sidechain protecting group [1]. This non‑standard amino acid building block is specifically designed for the solid‑phase synthesis of selenocysteine‑containing peptides, enabling the incorporation of the biologically critical 21st amino acid into synthetic peptides under standard Fmoc‑SPPS conditions [2]. The compound has a molecular weight of 494.44 g/mol and molecular formula C₂₆H₂₅NO₄Se, with a purity specification of ≥98% (HPLC) .

Why Selenocysteine Building Blocks Are Not Interchangeable: The Unique Profile of Fmoc-Sec(pMeBzl)-OH


Selenocysteine derivatives exhibit marked differences in deprotection kinetics, stability, and synthetic efficiency depending on the Se‑protecting group employed. The p‑methylbenzyl (pMeBzl) group in Fmoc‑Sec(pMeBzl)‑OH imparts a distinctive balance of acid stability and deprotection lability that distinguishes it from commonly used analogs such as the p‑methoxybenzyl (Mob) and trityl (Trt) protecting groups [1]. Furthermore, the selenium atom's lower pKa (~5.2) relative to sulfur (~8.3) in cysteine analogs confers enhanced nucleophilicity and redox activity at physiological pH, making direct substitution with sulfur‑based cysteine building blocks (e.g., Fmoc‑Cys(pMeBzl)‑OH) functionally inequivalent [2]. Substitution without validation can lead to failed syntheses, low yields, or peptides with altered biochemical properties.

Quantitative Differentiation of Fmoc-Sec(pMeBzl)-OH from Closest Analogs: Head-to-Head and Cross-Study Evidence


Deprotection Lability Under DTNP Conditions: Fmoc-Sec(pMeBzl)-OH vs. Fmoc-Sec(Bzl)-OH

Fmoc-Sec(pMeBzl)-OH (Sec-Meb) exhibits high lability to DTNP deprotection, enabling rapid selenol generation, whereas Fmoc-Sec(Bzl)-OH is robust to DTNP in the absence of thioanisole promoter, requiring additional manipulation for deprotection [1]. This differential behavior directly impacts synthetic workflow efficiency.

Solid-phase peptide synthesis Selenocysteine deprotection Diselenide formation

Synthesis Yield Comparison: Fmoc-Sec(pMeBzl)-OH vs. Fmoc-Sec(Mob)-OH and Fmoc-Sec(Bzl)-OH

The overall yield for the synthesis of Fmoc-Sec(pMeBzl)-OH (Meb) was 38%, compared to 80% for Fmoc-Sec(Mob)-OH and 10% for Fmoc-Sec(Bzl)-OH using the same two‑step procedure [1]. This places Fmoc-Sec(pMeBzl)-OH as an intermediate‑yield alternative between the high‑yield Mob derivative and the low‑yield Bzl derivative.

Selenocysteine derivative synthesis Protecting group optimization Fmoc-SPPS building blocks

Acid Stability Profile: Fmoc-Sec(pMeBzl)-OH vs. Fmoc-Sec(Trt)-OH

The p-methylbenzyl (pMeBzl) protecting group in Fmoc-Sec(pMeBzl)-OH is stable to trifluoroacetic acid (TFA), whereas the trityl (Trt) group in Fmoc-Sec(Trt)-OH is highly acid‑labile and undergoes slow detritylation even at −20 °C storage [1]. This fundamental difference determines the compatibility of each derivative with TFA‑based cleavage cocktails.

Protecting group stability TFA-labile groups Selenocysteine SPPS

Selenocysteine vs. Cysteine pKa and Redox Potential: Fmoc-Sec(pMeBzl)-OH vs. Fmoc-Cys(pMeBzl)-OH

The selenol group of selenocysteine exhibits a pKa of approximately 5.2, substantially lower than the thiol pKa of cysteine (~8.3) [1]. At physiological pH (7.4), the selenol is >99% deprotonated and nucleophilic, while the thiol is predominantly protonated. This pKa difference translates to a lower reduction potential for diselenides (−381 mV) versus disulfides (−270 mV) [1], rendering Sec‑containing peptides more potent reductants.

Selenium biochemistry Redox-active peptides Nucleophilicity

Optimal Use Cases for Fmoc-Sec(pMeBzl)-OH in Peptide Synthesis and Selenoprotein Research


Synthesis of Selenocysteine-Containing Peptides Requiring Acid-Stable Sidechain Protection

Fmoc-Sec(pMeBzl)-OH is ideally suited for Fmoc-SPPS of peptides where the final product must be cleaved from the resin with TFA without premature selenol exposure. The pMeBzl group remains intact during TFA cleavage, allowing the peptide to be isolated in its protected form for subsequent selective deprotection and diselenide formation [1].

Controlled Diselenide Formation Using DTNP Deprotection

The high lability of the Sec(pMeBzl) group to DTNP makes this derivative a superior choice for on‑resin selenol generation and concurrent diselenide cyclization. As demonstrated in model peptide systems, bis‑Sec(pMeBzl) peptides undergo efficient deprotection under DTNP conditions, enabling straightforward synthesis of diselenide‑bridged peptides [1].

Engineering Redox-Active Peptides and Selenoenzyme Mimics

The lower pKa and enhanced reducing power of selenocysteine relative to cysteine make Fmoc-Sec(pMeBzl)-OH the building block of choice for constructing peptides with robust antioxidant activity, such as glutathione peroxidase (GPX) mimics and selenoprotein P fragments [2].

Comparative Structure‑Activity Relationship (SAR) Studies of Selenium vs. Sulfur

Fmoc-Sec(pMeBzl)-OH enables the precise replacement of cysteine residues with selenocysteine in synthetic peptides, facilitating direct comparisons of redox behavior, folding stability, and biological activity. This is particularly valuable in drug discovery programs targeting selenoproteins [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Sec(pMeBzl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.